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molecular formula C6H8N2OS B183210 2-Amino-4-methyl-5-acetylthiazole CAS No. 30748-47-1

2-Amino-4-methyl-5-acetylthiazole

Cat. No. B183210
M. Wt: 156.21 g/mol
InChI Key: PKUKCASRNJIQNU-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

To a solution of 5-acetyl-2-amino-4-methylthiazole (5.50 g, 35.20 mmol) in tetrahydrofuran (200 mL) was added triethylamine (15.0 mL, 107.6 mmol) and 2-chloroethyl isocyanate (3.90 mL, 45.70 mmol). The reaction mixture was stirred at ambient temperature for 18 hours, and then heated to reflux for 27 hours. The solvent was removed in vacuo, and the residue was washed with water (200 mL) and ethyl acetate/hexanes (1/1, 50 mL) to afford the title compound in 99% yield (7.9 g): MS (ES+) m/z 226.1 (M+1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]([NH2:9])=[N:6][C:5]=1[CH3:10])(=[O:3])[CH3:2].C(N(CC)CC)C.Cl[CH2:19][CH2:20][N:21]=[C:22]=[O:23]>O1CCCC1>[C:1]([C:4]1[S:8][C:7]([N:9]2[CH2:19][CH2:20][NH:21][C:22]2=[O:23])=[N:6][C:5]=1[CH3:10])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(=O)C1=C(N=C(S1)N)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.9 mL
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 27 hours
Duration
27 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the residue was washed with water (200 mL) and ethyl acetate/hexanes (1/1, 50 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C1=C(N=C(S1)N1C(NCC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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